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Compound of Interest

5-formyl-1H-pyrazole-3-carboxylic
Compound Name:

acid
CAS No.: 854699-16-4
Cat. No.: B6612026

Get Quote

\ J

CAS: 854699-16-4 Formula: CsHaN20s Molecular Weight: 140.10 g/mol

Executive Summary

5-Formyl-1H-pyrazole-3-carboxylic acid is a bifunctional heterocyclic scaffold critical to
modern drug discovery. Characterized by its amphoteric nature and dual reactivity (electrophilic
aldehyde and nucleophilic/acidic carboxylate), it serves as a "linchpin” intermediate for
synthesizing complex bioactive molecules. Its structural rigidity and ability to participate in
hydrogen bond networks make it an ideal bioisostere for phenyl rings in kinase inhibitors,
GPCR antagonists (specifically P2Y14R), and metal-organic frameworks (MOFs).

This guide provides a rigorous technical analysis of the compound's synthesis, reactivity profile,
and application in high-throughput medicinal chemistry.

Chemical Profile & Tautomerism

The compound exists in a dynamic equilibrium of tautomers, a feature that significantly
influences its reactivity and binding affinity.
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Physicochemical Properties

Property Value Notes

) ) ] Hygroscopic; store under inert
Appearance White to off-white solid
gas.

High lattice energy due to

Melting Point >250 °C (dec.)[1][2][3] ) ]
intermolecular H-bonding.
pKa (Acid) ~3.5 Carboxylic acid proton.
pKa (Base) ~2.0 Pyrazole nitrogen protonation.
» Poor solubility in non-polar
Solubility DMSO, DMF, MeOH

solvents (DCM, Hexane).

Tautomeric Equilibrium

In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2. While the CAS
name specifies 1H-pyrazole, the compound is effectively a mixture of 3-formyl-1H-pyrazole-5-
carboxylic acid and 5-formyl-1H-pyrazole-3-carboxylic acid.

» Implication: When performing N-alkylation, this equilibrium leads to regioisomeric mixtures
(N1-alkyl vs. N2-alkyl) unless specific conditions (steric bulk or solvent polarity) are
employed to direct selectivity.

Validated Synthesis Protocol

Direct commercial sourcing can be expensive or limited. The following protocol describes a
robust, scalable 3-step synthesis starting from commercially available ethyl 2,4-dioxovalerate.
This route avoids the over-oxidation issues common with KMnOa.

Step 1: Knorr Pyrazole Synthesis

Reaction: Condensation of ethyl 2,4-dioxovalerate with hydrazine hydrate.
» Reagents: Ethyl 2,4-dioxovalerate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol (0.5 M).

e Conditions: 0°C to RT, 2 hours.
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e Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyls followed by
dehydration.[4]

e Product: Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
* Yield: >90%.

Step 2: Riley Oxidation (Key Step)

Reaction: Selective oxidation of the activated methyl group to an aldehyde using Selenium
Dioxide (SeO2).

Reagents: Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq), SeO2 (1.2 eq), Dioxane/Water
(95:5).

Conditions: Reflux (100°C), 4-6 hours.

Critical Control: Monitor via TLC/LCMS. Prolonged heating can lead to the carboxylic acid
(over-oxidation).

Workup: Filter through Celite to remove red selenium precipitate. Concentrate filtrate.

Product: Ethyl 5-formyl-1H-pyrazole-3-carboxylate.

Step 3: Controlled Hydrolysis

Reaction: Saponification of the ethyl ester without degrading the sensitive aldehyde.

Reagents: LIOH-H20 (2.5 eq), THF/Water (1:1).

Conditions: 0°C, 1 hour.[3][5]

Why LIOH? Milder than NaOH; prevents Cannizzaro disproportionation of the aldehyde.

Isolation: Acidify carefully to pH 3—4 with 1M HCI. The product precipitates.[1]

Product:5-Formyl-1H-pyrazole-3-carboxylic acid.[6]

Synthesis Workflow Diagram
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Ethyl 2,4-dioxovalerate

:

Step 1: Knorr Cyclization
(Hydrazine hydrate, EtOH)

>90% Yield

Ethyl 5-methyl-1H-pyrazole-3-carboxylate

l

Step 2: Riley Oxidation
(SeO2, Dioxane, Reflux)

Selective CHO formation

Ethyl 5-formyl-1H-pyrazole-3-carboxylate

:

Step 3: Controlled Hydrolysis
(LiOH, THF/H20, 0°C)

Acidification pH 3-4

5-Formyl-1H-pyrazole-3-carboxylic acid

(CAS 854699-16-4)

Click to download full resolution via product page

Figure 1: Step-by-step synthetic pathway ensuring regioselectivity and functional group
tolerance.

Reactivity & Derivatization Strategies
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The compound acts as a divergent core. The aldehyde and carboxylic acid handles are
orthogonal, allowing sequential functionalization.

The "Aldehyde First" Strategy

The aldehyde is more reactive and prone to oxidation/reduction. It is standard practice to
functionalize the aldehyde before coupling the carboxylic acid, or to protect the acid as an
ester.

e Reductive Amination: Reacts with primary amines (R-NHz2) + NaBH(OACc)s to form
aminomethyl derivatives. Crucial for introducing solubility-enhancing groups (e.qg.,
morpholine, piperazine).

o Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium ylides generates vinyl-
pyrazoles, extending conjugation for fluorophores or Michael acceptors.

e Hantzsch Synthesis: Condensation with 1,3-dicarbonyls to form dihydropyridines.

The "Acid First" Strategy

¢ Amide Coupling: Standard HATU/EDC conditions work well.

o Note: The pyrazole NH does not require protection during amide coupling if 1 equivalent of
base is accounted for, but N-protection (Boc/THP) improves solubility and yield.

Divergent Reactivity Map

Reductive Amination 5-Aminomethyl-pyrazole
(R-NH2, NaBH(OAC)3) (Kinase Hinge Binder)

Wittig Reaction > 5-Vinyl-pyrazole
(Ph3P=CH-R) (Michael Acceptors)

Amide Coupling > Pyrazole-3-carboxamide

(HATU, R-NH2) (P2Y14R Antagonists)
N-Alkylation > N-Alkyl Pyrazoles
(R-X, Cs2C0O3) (Regioisomers 1H/2H)
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Figure 2: Functionalization pathways demonstrating the scaffold's versatility in library
generation.

Applications in Drug Discovery
Case Study: P2Y14R Antagonists

Research has identified 5-substituted pyrazole-3-carboxamides as potent antagonists of the
P2Y14 receptor, a target for inflammation and immune disorders.

e Mechanism: The pyrazole core mimics the uracil moiety of the natural ligand (UDP-glucose).

e Role of CAS 854699-16-4: The carboxylic acid forms the primary amide bond (the "tail" of
the drug), while the formyl group is converted into a lipophilic aromatic moiety (the "head")
via reductive amination or Suzuki coupling (after converting CHO to halide).

Kinase Inhibition

The 3-amido-5-aryl-pyrazole motif is a privileged structure in kinase inhibitors (e.g., similar to
the core of Ruxolitinib or Tozasertib). The 5-formyl group allows for the precise installation of
the "gatekeeper" interacting residue.

Handling & Safety (SDS Summary)
e Hazards: Irritant (Skin/Eye/Respiratory).

e GHS Classification: H315, H319, H335.

o Storage: 2—-8°C. Hygroscopic. Store under Argon/Nitrogen.

« Stability: Aldehyde is susceptible to air oxidation to the dicarboxylic acid over time. Verify
purity via 1H-NMR (Aldehyde peak ~9.8-10.0 ppm) before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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